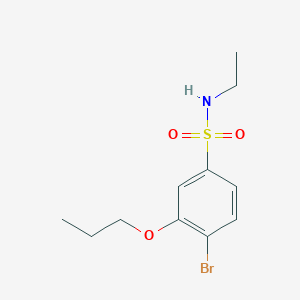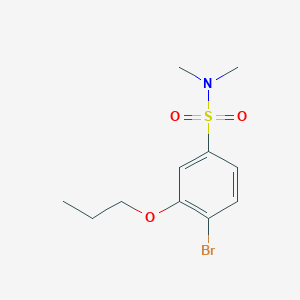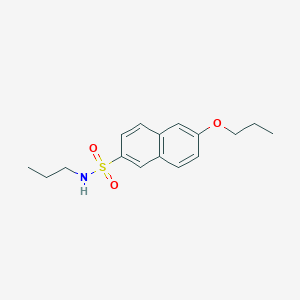
6-propoxy-N-propylnaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-propoxy-N-propylnaphthalene-2-sulfonamide is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
6-propoxy-N-propylnaphthalene-2-sulfonamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This has led to its use in the development of drugs for the treatment of conditions such as glaucoma and epilepsy.
Wirkmechanismus
The mechanism of action of 6-propoxy-N-propylnaphthalene-2-sulfonamide involves its ability to bind to the active site of carbonic anhydrase. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This, in turn, leads to a decrease in the pH of the blood, which can have a range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-propoxy-N-propylnaphthalene-2-sulfonamide are primarily related to its ability to inhibit carbonic anhydrase. This inhibition can lead to a range of effects, including a decrease in the production of bicarbonate ions, an increase in the concentration of carbon dioxide in the body, and a decrease in the pH of the blood. These effects can have a range of physiological consequences, including changes in respiratory rate, heart rate, and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-propoxy-N-propylnaphthalene-2-sulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase. This allows researchers to study the role of this enzyme in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. It is important for researchers to use appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are a number of potential future directions for research on 6-propoxy-N-propylnaphthalene-2-sulfonamide. One area of interest is the development of more selective inhibitors of carbonic anhydrase. This could lead to the development of more effective treatments for conditions such as glaucoma and epilepsy. Another area of interest is the study of the physiological effects of carbonic anhydrase inhibition in other tissues and organs, such as the kidneys and lungs. This could lead to a better understanding of the role of this enzyme in various physiological processes.
Synthesemethoden
The synthesis of 6-propoxy-N-propylnaphthalene-2-sulfonamide involves the reaction of 6-propoxy-2-naphthalenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified by recrystallization from a suitable solvent.
Eigenschaften
Produktname |
6-propoxy-N-propylnaphthalene-2-sulfonamide |
|---|---|
Molekularformel |
C16H21NO3S |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
6-propoxy-N-propylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H21NO3S/c1-3-9-17-21(18,19)16-8-6-13-11-15(20-10-4-2)7-5-14(13)12-16/h5-8,11-12,17H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
LIBHEUMMEVSNKP-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OCCC |
Kanonische SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide](/img/structure/B275153.png)
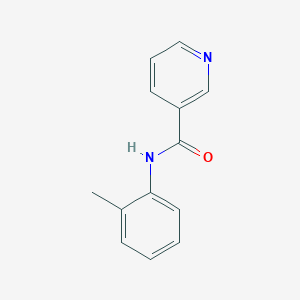
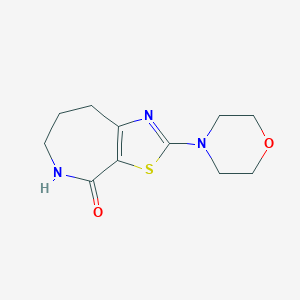
![5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]](/img/structure/B275156.png)
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)
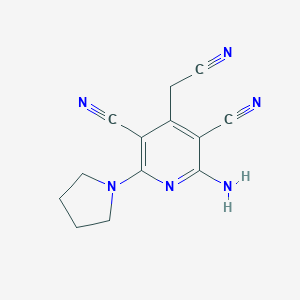
![6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11-hexaene-14-thione](/img/structure/B275161.png)
![3-benzyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275165.png)
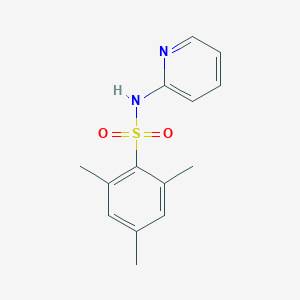
![(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B275180.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B275189.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)
